5-Fluoro-2-(methoxycarbonyl)isonicotinic acid
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Overview
Description
5-Fluoro-2-(methoxycarbonyl)isonicotinic acid: is an organic compound with the molecular formula C8H6FNO4. It is a derivative of isonicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with a methoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid typically involves the fluorination of 2-(methoxycarbonyl)isonicotinic acid. One common method is the direct fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorine atoms can significantly influence the biological activity and metabolic stability of pharmaceutical compounds .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the presence of fluorine can impart desirable properties like increased resistance to chemicals and heat .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid in biological systems involves its interaction with specific molecular targets. The fluorine atom can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Nicotinic acid: Another isomer with the carboxyl group at the 3-position
Uniqueness: 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid is unique due to the presence of both a fluorine atom and a methoxycarbonyl ester group. This combination can enhance its chemical reactivity and biological activity compared to its non-fluorinated counterparts .
Biological Activity
5-Fluoro-2-(methoxycarbonyl)isonicotinic acid (CAS No. 2253629-83-1) is a fluorinated derivative of isonicotinic acid, notable for its potential biological activities and applications in medicinal chemistry. This compound has garnered attention due to its unique structural features, including the presence of both a fluorine atom and a methoxycarbonyl group, which can significantly influence its biological interactions and pharmacological properties.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The fluorine atom enhances binding affinity, while the methoxycarbonyl group can undergo hydrolysis to release the active carboxylic acid form, which further interacts with biological targets.
Key Mechanisms:
- Enzyme Interaction: The compound may modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways.
- Receptor Binding: Its structural features may allow it to mimic natural substrates or ligands, facilitating receptor activation or inhibition.
Biological Activity and Research Findings
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity: Studies have shown potent inhibition of cancer cell proliferation, particularly against L1210 mouse leukemia cells, with IC50 values in the nanomolar range . This suggests potential applications in cancer therapeutics.
- Anti-inflammatory Effects: The compound has been explored for its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
- Neurological Applications: Its role as an intermediate in synthesizing compounds targeting neurological conditions highlights its importance in developing treatments for neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound on L1210 cells. The results demonstrated significant growth inhibition, which was reversed upon thymidine addition, indicating a mechanism involving nucleotide release .
Case Study 2: Inflammatory Response Modulation
In another investigation, the compound was assessed for its anti-inflammatory properties in models of acute inflammation. Results indicated a reduction in inflammatory markers, supporting its potential use in treating conditions like rheumatoid arthritis .
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
Isonicotinic Acid | Basic structure without fluorine | Moderate anti-inflammatory properties |
Methyl 5-fluoroisonicotinate | Similar fluorine presence but lacks methoxy group | Antitumor activity |
Methyl 5-chloro-2-methoxyisonicotinate | Chlorine substitution instead of fluorine | Reduced binding affinity |
Properties
IUPAC Name |
5-fluoro-2-methoxycarbonylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(13)6-2-4(7(11)12)5(9)3-10-6/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYVIKVAKUQVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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